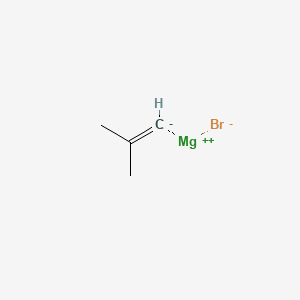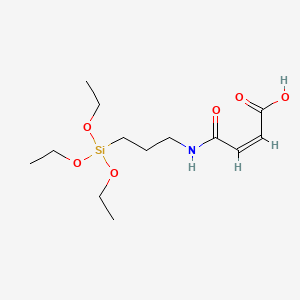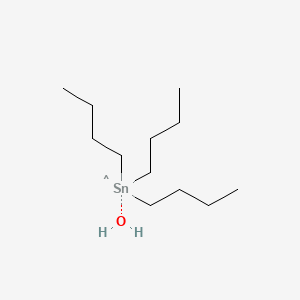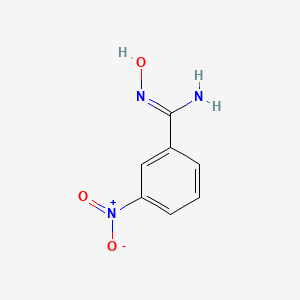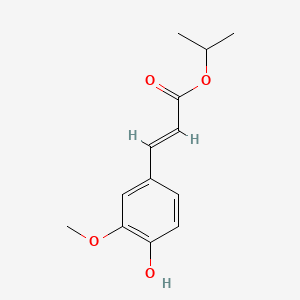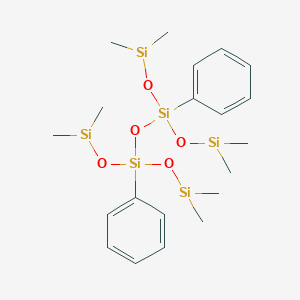
Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl-
Vue d'ensemble
Description
Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- is a type of siloxane, a functional group in organosilicon chemistry with Si–O–Si as the key functional group . Siloxanes include a broad range of compounds with a variety of fields of application, from industrial uses to biological applications .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a silicon-oxygen backbone, with organic (in this case, phenyl and methyl) groups attached to the silicon atoms . The presence of phenyl groups can influence the physical and chemical properties of the compound, including its reactivity and interaction with other substances .Applications De Recherche Scientifique
Facile Synthesis of Silyl Ethenes
Symmetrical silyl ethenes, closely related to the tetrasiloxane structure, have been synthesized via a ruthenium complex-catalyzed process, demonstrating an efficient pathway to cyclic carbosiloxane derivatives. This methodology offers a new route for preparing materials with potential applications in silicon-based polymers and materials science (Pawluć et al., 2005).
Hyperbranched Poly(silylenevinylene) Synthesis
A derivative, TDMSHS, was synthesized and used in the formation of a hyperbranched poly(silylenevinylene) with strong fluorescence and excellent thermal stability. This polymer's aggregation in aqueous mixtures can be efficiently quenched by picric acid, highlighting its potential in sensing applications (Zhao et al., 2012).
Organic-Inorganic Polymer Hybrids
Research involving tetramethoxysilane and tetraethoxysilane with organic monomers led to the creation of hybrid materials combining inorganic and organic components. These hybrids were further used to produce porous materials through pyrolysis, indicating their utility in creating novel materials with specific pore structures (Cazacu et al., 2003).
Polysiloxane Oligomers for Improved Performance
Bis(methyoxyl hydroxyl)-functionalized polysiloxanes were synthesized to enhance the performance of waterborne polyurethane. The study shows the detailed synthesis process and characterizations, contributing to the field of polymer chemistry and materials science (Zhu et al., 2005).
Optically Active SiO-Containing Polymers
Research demonstrated the effectiveness of tris(pentafluorophenyl)borane in synthesizing optically pure and diisotactic poly(siloxane)s. This work provides insights into the synthesis of stereocontrolled polymers with potential applications in optoelectronics and material science (Zhou & Kawakami, 2005).
Propriétés
InChI |
InChI=1S/C20H34O5Si6/c1-26(2)21-30(22-27(3)4,19-15-11-9-12-16-19)25-31(23-28(5)6,24-29(7)8)20-17-13-10-14-18-20/h9-18H,1-8H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVZRDQTXMZDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C2=CC=CC=C2)(O[Si](C)C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886813 | |
| Record name | Tetrasiloxane, 3,5-bis[(dimethylsilyl)oxy]-1,1,7,7-tetramethyl-3,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- | |
CAS RN |
66817-59-2 | |
| Record name | Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066817592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasiloxane, 3,5-bis[(dimethylsilyl)oxy]-1,1,7,7-tetramethyl-3,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrasiloxane, 3,5-bis[(dimethylsilyl)oxy]-1,1,7,7-tetramethyl-3,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



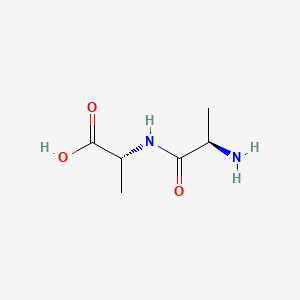
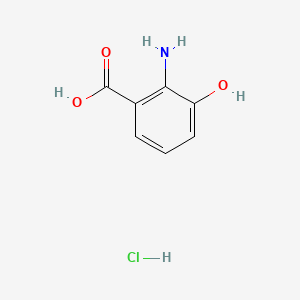
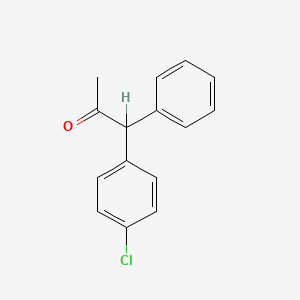
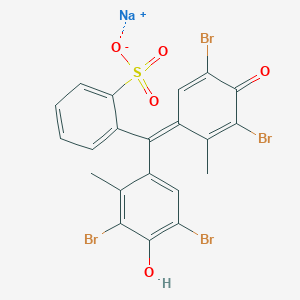
![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)


![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)
